- One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael AdditionChemistry - A European Journal, 2019, 25(44), 10284-10289,
Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)

944401-58-5 structure
商品名:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
CAS番号:944401-58-5
MF:C11H15BF3N3O2
メガワット:289.06191277504
MDL:MFCD09952051
CID:841532
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester
- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine
- FEVSQCNVVXXUBK-UHFFFAOYSA-N
- C11H15BF3N3O2
- BCP14924
- EBD842651
- QC
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)
-
- MDL: MFCD09952051
- インチ: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
- InChIKey: FEVSQCNVVXXUBK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 289.12100
- どういたいしつりょう: 289.1209414 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.3
- ぶんしりょう: 289.06
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 70.26000
- LogP: 1.95800
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222211-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥64.0 | 2024-04-17 | |
eNovation Chemicals LLC | D481054-5g |
5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |
944401-58-5 | 95% | 5g |
$2280 | 2024-05-24 | |
eNovation Chemicals LLC | D481054-1g |
5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |
944401-58-5 | 95% | 1g |
$790 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111781-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 97% | 250mg |
¥205.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T18880-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥61.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-50mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 50mg |
128.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-200mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 200mg |
404.0CNY | 2021-08-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T847572-25mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 25mg |
¥95.40 | 2022-08-31 | |
Chemenu | CM129457-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
$165 | 2021-08-05 | |
Ambeed | A347155-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
$77.0 | 2024-08-02 |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 120 °C
リファレンス
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
リファレンス
- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
リファレンス
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C
リファレンス
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C
リファレンス
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C
リファレンス
- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
1.2 Reagents: Water Solvents: Ethyl acetate
リファレンス
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
リファレンス
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
リファレンス
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Aminopyrimidines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Pyrimidines and pyrimidine derivatives Aminopyrimidines and derivatives
944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine) 関連製品
- 13038-12-5(2,4-Pentadienoic acid, ethyl ester)
- 1246816-51-2(Metazachlor-d6)
- 2034555-21-8(N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-fluorobenzene-1-sulfonamide)
- 2172031-40-0(4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride)
- 2139025-29-7(2-{(benzyloxy)carbonylamino}-5,5,5-trifluoro-4-hydroxypentanoic acid)
- 929849-38-7(2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1340187-57-6(2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid)
- 252025-48-2(2-Propenoic acid, 3-[1-[(2,4-dichlorophenyl)methyl]-1H-indazol-3-yl]-)
- 1261574-91-7(2-Hydroxy-5-nitro-3-(2,4,5-trichlorophenyl)pyridine)
- 397328-36-8(3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

清らかである:99%/99%
はかる:250mg/1g
価格 ($):155.0/342.0